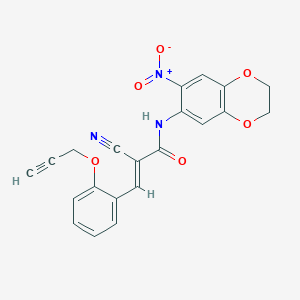
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties . The presence of a piperazine ring in its structure further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry research .
Métodos De Preparación
The synthesis of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the reaction of 2,4-dichloropyrimidine with 4-methoxyaniline to form 4-(4-methoxyphenyl)pyrimidine. This intermediate is then reacted with piperazine to yield 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine. Finally, the target compound is obtained by reacting this intermediate with 2-methylpropan-1-one under appropriate conditions .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects . The piperazine ring in its structure enhances its binding affinity to the target enzyme, contributing to its potency .
Comparación Con Compuestos Similares
1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one can be compared with other pyrimidine derivatives that also exhibit biological activities. Similar compounds include:
4,6-Disubstituted pyrimidines: These compounds have been studied for their anticancer, antiviral, and antibacterial properties.
Piperazine-containing pyrimidines: These derivatives are known for their enhanced pharmacological activities due to the presence of the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)19(24)23-10-8-22(9-11-23)18-12-17(20-13-21-18)15-4-6-16(25-3)7-5-15/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMLHKWTDQQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)


![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
![2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2399604.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
